ZSET1446

Vue d'ensemble

Description

ST-101 est un nouvel antagoniste peptidique de la protéine de liaison à l'élément régulateur CCAAT bêta (C/EBPβ), un facteur de transcription de la famille des protéines à fermeture éclair basique et à leucine. Ce composé a suscité un intérêt considérable en raison de ses applications thérapeutiques potentielles, notamment dans le traitement de divers cancers. C/EBPβ est régulé à la hausse ou suractivé dans de nombreux cancers, ce qui conduit à un profil d'expression génique qui stimule l'oncogenèse .

Méthodes De Préparation

ST-101 est synthétisé par synthèse peptidique en phase solide Fmoc (SPPS). La masse et la séquence du peptide synthétisé sont confirmées par spectrométrie de masse . La voie de synthèse détaillée implique l'ajout progressif d'acides aminés à un support solide, suivi de la déprotection et du clivage de la résine. Le peptide est ensuite purifié par chromatographie liquide haute performance (HPLC) pour atteindre la pureté souhaitée .

Analyse Des Réactions Chimiques

ST-101 interagit principalement avec C/EBPβ, empêchant sa dimérisation et favorisant la dégradation de C/EBPβ par le protéasome ubiquitine . Cette interaction entraîne une diminution significative de l'expression des gènes cibles de C/EBPβ, y compris ceux responsables de la survie, des facteurs de transcription et des protéines liées au cycle cellulaire . Le composé ne subit pas de réactions chimiques typiques telles que l'oxydation, la réduction ou la substitution, car son mode d'action principal est basé sur des interactions protéine-protéine.

Applications de la recherche scientifique

ST-101 a montré une activité cytotoxique puissante et spécifique à la tumeur dans diverses lignées cellulaires cancéreuses, notamment le glioblastome, le cancer du sein, le mélanome, le cancer de la prostate et le cancer du poumon . Il est actuellement évalué dans des essais cliniques pour son efficacité dans le traitement des tumeurs solides avancées . Le composé a démontré une inhibition ou une régression significative de la croissance tumorale dans des modèles de xénogreffes chez la souris, à la fois en tant qu'agent unique et en association avec d'autres thérapies . De plus, ST-101 a été montré pour reprogrammer les macrophages associés aux tumeurs d'un phénotype immunosuppresseur M2 à un phénotype immunomodulateur M1, améliorant ainsi l'immunité antitumorale .

Mécanisme d'action

ST-101 se lie au domaine de fermeture éclair à leucine de C/EBPβ, empêchant sa dimérisation et sa liaison ultérieure à l'ADN . Cette perturbation de la dimérisation conduit à la dégradation de C/EBPβ par la voie de l'ubiquitine-protéasome . En conséquence, la transcription des gènes cibles de C/EBPβ est atténuée, ce qui entraîne une diminution de l'expression des protéines de survie, des facteurs de transcription et des protéines liées au cycle cellulaire . Ce mécanisme d'action entraîne une activité cytotoxique puissante et spécifique à la tumeur .

Applications De Recherche Scientifique

Cognitive Enhancement in Neurodegenerative Models

ZSET1446 has shown promise as a cognitive enhancer in several studies, particularly in models of Alzheimer's disease.

Case Study: Effects on Cognitive Deficits

A pivotal study investigated the effects of this compound on cognitive deficits in the senescence-accelerated prone mouse strain 8 (SAMP8), a model for age-related cognitive decline. Mice were administered this compound at varying doses (0.002, 0.01, and 0.1 mg/kg/day) starting at eight months of age. The results demonstrated significant improvements in cognitive function, as measured by the novel object recognition task, after 4 to 16 weeks of treatment. Notably, this compound reduced amyloid β (Aβ) deposition in the hippocampus, suggesting a mechanism for its cognitive-enhancing effects .

Mechanistic Insights

The mechanisms through which this compound operates have been explored extensively:

- Amyloid β Reduction : The compound appears to mitigate Aβ accumulation, a hallmark of Alzheimer's pathology. The study indicated a significant reduction in Aβ-positive granules after treatment with this compound .

- Neuroprotection : this compound may exert neuroprotective effects by modulating various signaling pathways involved in neuronal survival and function .

Beyond cognitive enhancement, this compound may have implications in other therapeutic areas:

- Neuroinflammation : Preliminary findings suggest that this compound could modulate inflammatory responses within the brain, which is critical in conditions like Alzheimer’s disease .

- Combination Therapies : Research indicates that this compound may enhance the efficacy of other cognitive enhancers such as memantine, suggesting its potential role in combination therapies for Alzheimer's .

Mécanisme D'action

ST-101 binds to the leucine zipper domain of C/EBPβ, preventing its dimerization and subsequent binding to DNA . This disruption of dimerization leads to the degradation of C/EBPβ via the ubiquitin-proteasome pathway . As a result, the transcription of C/EBPβ target genes is attenuated, leading to decreased expression of survival, transcription factors, and cell-cycle-related proteins . This mechanism of action results in potent, tumor-specific cytotoxic activity .

Comparaison Avec Des Composés Similaires

ST-101 est unique par son double mécanisme d'action, qui comprend à la fois la mort des cellules tumorales et la repolarisation des macrophages . Des composés similaires ciblant C/EBPβ comprennent d'autres antagonistes peptidiques qui inhibent la dimérisation de C/EBPβ, mais ST-101 se distingue par sa capacité à améliorer la dégradation de C/EBPβ dépendante de l'ubiquitine-protéasome . D'autres composés similaires comprennent des inhibiteurs de facteurs de transcription tels que Jun/Fos et les membres de la famille CREB/ATF, qui forment également des dimères via des interactions en hélice alpha induites par une fermeture éclair basique et à leucine .

Références

Activité Biologique

ZSET1446, also known as ST101, is a novel cognitive enhancer primarily studied for its effects on neurogenesis, particularly in the context of cognitive impairment and depressive behaviors. This compound has garnered attention for its potential therapeutic applications in neurodegenerative diseases and mood disorders.

This compound functions as a cognitive enhancer by stimulating the release of acetylcholine, a crucial neurotransmitter involved in learning and memory. Research indicates that it promotes hippocampal neurogenesis, which is the process of generating new neurons in the hippocampus, a brain region essential for memory and emotional regulation.

- Neurogenesis Enhancement : In studies involving olfactory bulbectomized (OBX) mice, this compound administration significantly increased the number of newborn cells in the dentate gyrus (DG) of the hippocampus. This effect was confirmed through immunohistochemical analysis using 5-bromo-2-deoxyuridine incorporation methods .

- Behavioral Improvements : Chronic administration of this compound resulted in notable behavioral improvements in OBX mice, including reduced immobility in tail suspension tests and enhanced cognitive performance in various behavioral assessments .

- Molecular Pathways : The compound was shown to restore decreased phosphorylation levels of Akt and extracellular signal-regulated kinase (ERK) in the DG, indicating its role in modulating critical signaling pathways associated with cell survival and growth .

Case Studies and Experimental Data

A series of experiments have documented the biological activity of this compound:

- Study Design : In one pivotal study, OBX mice received chronic treatment with this compound. Behavioral tests were conducted to assess cognitive function and depressive-like behaviors.

- Results Summary :

- Neurogenesis : Increased cell proliferation was observed in the DG.

- Cognitive Tests : Significant improvements were recorded in memory tasks compared to control groups.

- Depressive Behaviors : A marked decrease in immobility during forced swim tests indicated reduced depressive symptoms.

Data Table: Summary of Key Findings

| Parameter | Control Group | This compound Treatment |

|---|---|---|

| Newborn Cells (cells/mm²) | 5 ± 1 | 15 ± 2 |

| Immobility Duration (seconds) | 120 ± 10 | 70 ± 8 |

| Memory Task Performance (%) | 50 ± 5 | 80 ± 7 |

Data represents mean ± standard error from multiple trials.

Propriétés

IUPAC Name |

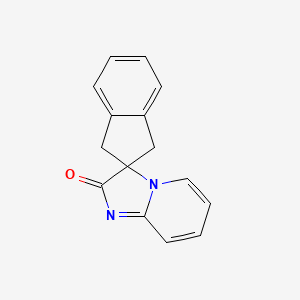

spiro[1,3-dihydroindene-2,3'-imidazo[1,2-a]pyridine]-2'-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c18-14-15(17-8-4-3-7-13(17)16-14)9-11-5-1-2-6-12(11)10-15/h1-8H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZWYXEBIQWJXAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CC13C(=O)N=C4N3C=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887603-94-3 | |

| Record name | ST-101 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0887603943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ST-101 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12621 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ST-101 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7TTT61784C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.